molecular formula C5H10Cl2O2 B104836 Bis(2-chloroethoxy)methane CAS No. 111-91-1

Bis(2-chloroethoxy)methane

Cat. No. B104836
CAS RN: 111-91-1
M. Wt: 173.03 g/mol
InChI Key: NLXGURFLBLRZRO-UHFFFAOYSA-N
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Description

Bis(2-chloroethoxy)methane-induced Mitochondrial and Myofibrillar Damage

A study on the cardiotoxic effects of bis(2-chloroethoxy)methane (CEM) revealed significant damage to the heart muscle in rats. The research showed that both male and female rats experienced similar severity and incidence of lesions across different regions of the heart after dermal administration of CEM. The damage included myofiber vacuolation, necrosis, mononuclear-cell infiltration, fibrosis, and atrial thrombosis. Notably, the damage was time-related and seemed to peak at day 3, with some resolution by day 16. Ultrastructural analysis pinpointed the mitochondria as the primary site of damage, with vacuolation occurring due to mitochondrial cristae loss and sarcoplasmic reticulum distention. The study suggests that the heart may initiate protective mechanisms to cope with the damage caused by CEM or its metabolite, thiodiglycolic acid .

Cardiac Damage in Rodents after Exposure to Bis(2-chloroethoxy)methane

Further investigation into the cardiac toxicity of CEM in rodents showed that both F344 rats and B6C3F1 mice suffered heart lesions after dermal exposure to various doses of CEM. The study reported treatment-related deaths at higher doses and indicated that the heart lesions were more severe in rats than in mice, and more severe in females than in males. The no-observed-adverse-effect level (NOAEL) for heart lesions was established at different levels for male and female rats and mice. The main morphological feature of the lesions was myocyte vacuolization, with rats also showing mononuclear cell infiltration, myocytic necrosis, and atrial thrombosis. The study hypothesized that mitochondrial damage due to CEM metabolism to thiodiglycolic acid is the cause of the observed cardiac toxicity .

Synthesis of Bis(2-chloroethoxy)Methane

A technological study on the synthesis of CEM detailed an efficient method involving the reaction of ethylene chlorohydrin with Oligopolyformaldehyde under sulfuric acid catalysis. The optimized reaction conditions included specific molar ratios, catalyst dosage, and the use of toluene as a water-carrying agent. The reaction was conducted at a reflux temperature of 110°C until no more water was generated. The yield of CEM under these conditions was reported to be 97.7%, with a confirmed structure by ATR IR and a purity of 99% as determined by gas chromatography .

Molecular Structure Analysis

While the provided data does not include a direct analysis of the molecular structure of CEM, a related compound, bis(chlorodiphenylstannyl)methane, was studied for its crystal and molecular structure. This compound crystallizes in the orthorhombic space group and features pentacoordinated tin atoms with intra- and inter-molecular chlorine bridges. The structure forms polymeric chains held together by Sn-Cl bonds. Although this study does not directly pertain to CEM, it provides insight into the structural analysis of similar organochlorine compounds .

Chemical Reactions Analysis

The provided data does not contain specific information on the chemical reactions of CEM beyond its synthesis and the toxicological effects of its metabolism. However, it is known that CEM is metabolized to thiodiglycolic acid, which is implicated in mitochondrial dysfunction and subsequent cardiac toxicity .

Physical and Chemical Properties Analysis

The synthesis study provides some insight into the physical properties of CEM, such as its boiling point, which is implied by the reflux temperature of 110°C used during its synthesis. The high purity and yield of the synthesized CEM suggest that it is a stable compound under the conditions described. However, detailed physical and chemical properties such as melting point, solubility, and specific chemical reactivity are not provided in the data .

Scientific Research Applications

Toxicology and Carcinogenesis Studies

Bis(2-chloroethoxy)methane is primarily used as a solvent and as a starting agent in the production of fungicides and polysulfide polymers. Extensive toxicology and carcinogenesis studies have been conducted on this compound, especially considering its widespread use in the production of polysulfide elastomers. These studies have focused on understanding its potential carcinogenic effects when applied dermally to rats and mice. The findings indicate that under certain conditions, there was no evidence of carcinogenic activity in both male and female rats and mice, despite the presence of nonneoplastic lesions in some organs (National Toxicology Program technical report series, 2011).

Synthesis Optimization

A technological study aimed at optimizing the synthesis of bis(2-chloroethoxy)methane was conducted, revealing conditions that yield a high purity of the compound. This study involved the reaction of ethylene chlorohydrin and Oligopolyformaldehyde under sulfuric acid catalysis, achieving a yield of 97.7% (Yan Bai, Xuan Tang, Kui Zhou, & Cunshe Zhang, 2014, Advanced Materials Research).

Cardiotoxicity Studies

Bis(2-chloroethoxy)methane has been the subject of numerous studies investigating its cardiotoxic effects. These studies have characterized the severity and nature of cardiac damage induced by this compound in rats, revealing lesions such as myofiber vacuolation, necrosis, and mononuclear cell infiltration. These findings highlight the compound's potential cardiotoxicity, especially with prolonged exposure (J. Dunnick, J. Johnson, J. Horton, & A. Nyska, 2004, Toxicological sciences).

Metabolism and Excretion Studies

Further research has been done on the absorption, distribution, metabolism, and excretion of bis(2-chloroethoxy)methane in rats and mice. These studies are crucial for understanding how the body processes this chemical and the potential health implications. The major metabolite identified was thiodiglycolic acid, providing insights into the metabolic pathways of this compound (S. R. Black, K. Decosta, P. Patel, & J. M. Mathews, 2007, Xenobiotica).

Molecular Structure Analysis

There have also been studies on the molecular structure of related compounds, such as bis(chlorodiphenylstannyl)methane, which contribute to the broader understanding of the chemical properties and potential applications of these types of molecules (J. Meunier-Piret, M. Meerssche, K. Jurkschat, & M. Gielen, 1985, Journal of Organometallic Chemistry).

Safety And Hazards

Bis(2-chloroethoxy)methane is toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation and is suspected of damaging fertility or the unborn child. It can also cause damage to organs through prolonged or repeated exposure .

Future Directions

While there is limited information on future directions for Bis(2-chloroethoxy)methane, one study has explored its photocatalytic degradation using TiO2 particles and UV-A radiation . This could potentially lead to new methods for the safe disposal or recycling of this compound.

properties

IUPAC Name

1-chloro-2-(2-chloroethoxymethoxy)ethane
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InChI

InChI=1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2
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InChI Key

NLXGURFLBLRZRO-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)OCOCCCl
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Molecular Formula

C5H10Cl2O2
Record name BIS(2-CHLOROETHOXY)METHANE, [LIQUID]
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DSSTOX Substance ID

DTXSID4023917
Record name Bis(2-chloroethoxy)methane
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Molecular Weight

173.03 g/mol
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Physical Description

Bis(2-chloroethoxy)methane, [liquid] appears as a colorless liquid. Boiling point 217.5 °C, Flash point 230 °F. Density 1.23 g / cm3. May be toxic by ingestion or inhalation. Severely irritates skin, eyes, and mucous membranes. Used as a solvent., Colorless liquid; Water solubility = 7.8 g/L at 20 deg C; [HSDB] Colorless liquid; Slightly soluble in water; [MSDSonline]
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Boiling Point

424.6 °F at 760 mmHg (NTP, 1992), 218.1 °C
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Flash Point

230 °F (NTP, 1992), 230 °F (110 °C) (OPEN CUP)
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Solubility

... Miscible with most organic solvents., In water, 7,800 mg/l at 20 °C
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Density

1.2339 @ 20 °C/20 °C
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Vapor Density

5.9 (Air= 1)
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Vapor Pressure

0.13 [mmHg], 0.132 mm Hg at 25 °C
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Impurities

Reaction product contains ethylene chlorohydrin impurity ... for use in polysulfide polymers, the ethylene chlorohydrin must be removed because it would act as a chain terminator in the polymerization
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Product Name

Bis(2-chloroethoxy)methane

Color/Form

Colorless liquid

CAS RN

111-91-1
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Melting Point

Freezing point= -32.8 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,310
Citations
National Toxicology Program - … technical report series, 2011 - pubmed.ncbi.nlm.nih.gov
Bis(2-chloroethoxy)methane is used as a solvent and the starting agent in the production of fungicides and polysulfide polymers. Bis(2-chloroethoxy)methane was nominated for study …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
CC Chen, RJ Wu, IC Yao, CS Lu - Journal of hazardous materials, 2009 - Elsevier
Haloethers are widely used in industry, and the release of these species into the environment is of great concern because of their toxicity and carcinogenicity. The present study deals …
Number of citations: 13 www.sciencedirect.com
YC Lu, CC Chen, CS Lu - Journal of the Taiwan Institute of Chemical …, 2014 - Elsevier
Haloethers are widely used in industrial applications, and the release of these toxic and carcinogenic species into the environment is a cause for great concern. In this study, BiVO 4 …
Number of citations: 26 www.sciencedirect.com
JK Dunnick, W Lieuallen, C Moyer… - Toxicologic …, 2004 - journals.sagepub.com
We report that an environmental agent, bis(2-chloroethoxy)methane (CEM), caused cardiac toxicity in male and female F344 rats and B6C3F1 mice exposed to the chemical by dermal …
Number of citations: 29 journals.sagepub.com
J Dunnick, JA Johnson, J Horton… - Toxicological …, 2004 - academic.oup.com
Cardiotoxicity induced by 2-, 3-, 5-, and 12-day dermal administration of 400 and 600 mg/kg/day of bis(2-chloroethoxy)methane to F344/N male and female rats was characterized. The …
Number of citations: 18 academic.oup.com
Y Bai, X Tang, K Zhou, CS Zhang - Advanced Materials Research, 2014 - Trans Tech Publ
bis(2-chloroethoxy)methane was synthesized by the reaction of ethylene chlorohydrin and Oligopolyformaldehyde under sulfuric acid catalysis. optimum reaction conditions obtained …
Number of citations: 3 www.scientific.net
SR Black, KS Decosta, PR Patel, JM Mathews - Xenobiotica, 2007 - Taylor & Francis
bis(2-Chloroethoxy)methane (BCM) is used primarily as a precursor in the synthesis of polysulfide elastomers. After administration of [ 14 C]BCM, radioactivity is readily absorbed from …
Number of citations: 6 www.tandfonline.com
MDM Mutuc, NG Love, PJ Vikesland - Chemosphere, 2008 - Elsevier
This study examined the feasibility of using surface catalyzed Fenton treatment to remediate soil and groundwater contaminated by the chlorinated ethers, bis(2-chloroethyl) ether (BCEE…
Number of citations: 6 www.sciencedirect.com
S Waidyanatha, JD Johnson, SP Hong… - Toxicology letters, 2011 - Elsevier
In the National Toxicology Program's toxicity studies, rats were more sensitive than mice to Bis(2-chloroethoxy)methane (CEM) – induced cardiac toxicity following dermal application to …
Number of citations: 1 www.sciencedirect.com
E Golomb, A Schneider, E Houminer… - Toxicologic …, 2007 - journals.sagepub.com
The effect of Bis(2-chloroethoxy)methane (CEM) on myocardial response to ischemia was tested in rats. CEM was dermally applied for 3 days to F344/N male rats, at 0, 100, 400, or 600 …
Number of citations: 13 journals.sagepub.com

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